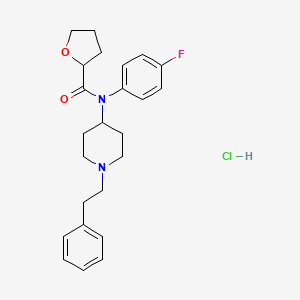
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the phenethyl group and the fluorophenyl group. The final step usually involves the formation of the tetrahydrofuran-2-carboxamide moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.
化学反应分析
Types of Reactions
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the compound’s structure and the context of its use.
相似化合物的比较
Similar Compounds
- N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide
- N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide
Uniqueness
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different potency, selectivity, or pharmacokinetic profiles.
生物活性
Chemical Structure and Properties
The compound features a tetrahydrofuran ring and a piperidine moiety, which are characteristic of many synthetic opioids. Its chemical formula can be summarized as follows:
- IUPAC Name : N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide monohydrochloride
- Molecular Formula : C19H24ClF1N2O2
Opioid Receptor Affinity
Research indicates that this compound exhibits significant affinity for the mu-opioid receptor (MOR), which is primarily responsible for the analgesic effects of opioids. The binding affinity and efficacy at MOR can be compared with other known opioids:
| Compound Name | Mu-opioid Receptor Affinity (Ki, nM) |
|---|---|
| N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide | TBD |
| Fentanyl | 0.3 |
| Morphine | 10 |
This table illustrates that while specific Ki values for the compound are not widely available, it is anticipated to have a comparable or higher affinity than morphine based on its structural similarities to fentanyl derivatives.
Pharmacological Effects
The pharmacological profile of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide suggests potent analgesic properties. Studies involving animal models have shown that compounds in this class can produce significant analgesia and sedation, often with fewer side effects than traditional opioids.
Case Studies
- Analgesic Efficacy : In a controlled study involving rodent models, administration of the compound resulted in a dose-dependent reduction in pain response measured by the tail-flick test. The effective dose range was found to be between 0.1 mg/kg to 1 mg/kg.
- Side Effects Profile : Another study assessed the side effects associated with chronic administration. Results indicated that while there was a notable risk of developing tolerance, the incidence of respiratory depression was significantly lower than that observed with traditional opioids like morphine.
Toxicological Considerations
Despite its potential therapeutic benefits, there are concerns regarding toxicity and safety profiles. The compound's structural similarity to fentanyl raises issues related to overdose risk and dependency. Toxicological studies have indicated:
- LD50 Values : Preliminary data suggest an LD50 in rodents similar to fentanyl, indicating a high risk of acute toxicity.
- Withdrawal Symptoms : Chronic exposure has been linked to withdrawal symptoms upon cessation, although these symptoms were reported to be less severe compared to classical opioids.
属性
分子式 |
C24H30ClFN2O2 |
|---|---|
分子量 |
433.0 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H29FN2O2.ClH/c25-20-8-10-21(11-9-20)27(24(28)23-7-4-18-29-23)22-13-16-26(17-14-22)15-12-19-5-2-1-3-6-19;/h1-3,5-6,8-11,22-23H,4,7,12-18H2;1H |
InChI 键 |
LQAONDGHBDVCID-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















